SU 16F

准备方法

SU 16f的合成涉及取代的吲哚-2-酮的制备。合成路线通常包括以下步骤:

吲哚-2-酮核的形成: 吲哚-2-酮核通过涉及苯胺衍生物和靛红的环化反应合成。

取代反应: 然后通过各种取代反应修饰核心结构,在吲哚-2-酮环上的特定位置引入所需的官能团。

This compound的工业生产方法没有详细记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。

化学反应分析

SU 16f经历了几种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。

还原: 可以进行还原反应来修饰吲哚-2-酮环上的官能团。

取代: this compound可以进行取代反应,其中吲哚-2-酮环上的官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Chemical Profile

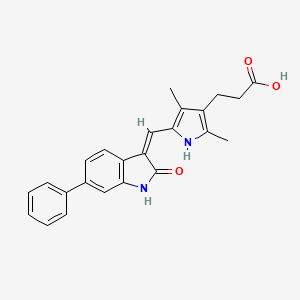

- Chemical Name : 3-[2,4-dimethyl-5-[(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

- Molecular Formula : C24H22N2O3

- Molecular Weight : 386.4 g/mol

- CAS Number : 251356-45-3

- Purity : ≥98%

- Storage Conditions : -20°C

Regenerative Medicine

One of the most promising applications of SU 16F is in regenerative medicine, specifically in the conversion of fibroblasts into cardiomyocytes. This process is critical for developing therapies aimed at heart repair following myocardial infarction. This compound enhances the efficiency of this conversion when used in conjunction with other small molecules, forming part of a cocktail that promotes cardiac lineage specification .

Cancer Research

This compound has been investigated for its potential to inhibit tumor growth through its action on PDGFRβ. The inhibition of this receptor can disrupt tumor-associated angiogenesis and reduce the proliferation of cancer cells. Studies have shown that compounds like this compound can significantly affect the growth dynamics of various cancer cell lines, including those from breast and ovarian cancers .

Fibrosis and Vascular Disorders

Given its mechanism as a PDGFRβ inhibitor, this compound is also being explored for its therapeutic potential in treating fibrosis-related conditions. By modulating fibroblast activity, this compound may help reduce excessive scarring and improve tissue remodeling processes in diseases characterized by fibrosis .

Data Tables

Case Study 1: Cardiac Regeneration

In a study published by Cao et al., this compound was part of a cocktail that successfully converted human fibroblasts into functional cardiomyocytes. This research demonstrated that the inclusion of this compound significantly improved the yield of cardiomyocyte-like cells from fibroblasts, suggesting its utility in cardiac tissue engineering .

Case Study 2: Tumor Growth Inhibition

Research conducted by Lee et al. highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer. The study indicated that treatment with this compound led to decreased vascularization within tumors, thereby limiting their growth and spread .

作用机制

SU 16f通过选择性抑制PDGFRβ受体发挥作用。这种抑制阻断了促进细胞增殖和迁移的信号通路。 该化合物还影响参与细胞存活和凋亡的各种蛋白质的表达,如AKT、Bcl-xl、Bcl-2和Bax .

相似化合物的比较

与其他类似化合物相比,SU 16f在对PDGFRβ的高选择性方面独一无二。一些类似的化合物包括:

SU 5416: 另一种PDGFRβ抑制剂,但选择性和效力不同。

伊马替尼: 一种著名的PDGFRβ抑制剂,用于癌症治疗,但具有更广泛的靶点特征。

This compound因其对PDGFRβ的特异性抑制及其在癌症和心血管研究中的应用而脱颖而出。

生物活性

SU 16F is a potent indolinone compound primarily recognized for its role as a selective inhibitor of the platelet-derived growth factor receptor beta (PDGFRβ). This compound has garnered significant attention in the biomedical field due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for future research.

- Molecular Weight : 386.44 g/mol

- Chemical Formula : C24H22N2O3

- CAS Number : 251356-45-3

- Purity : ≥98% (HPLC)

- IC50 Values :

- PDGFRβ: 10 nM

- Proliferation of HUVEC and NIH3T3 cells: 0.11 μM

This compound functions by selectively inhibiting PDGFRβ, which plays a crucial role in cell proliferation, migration, and survival. The inhibition of this receptor can lead to several downstream effects:

- Down-regulation of Fibroblast Genes : this compound accelerates the down-regulation of genes associated with fibroblast activity, which is vital for tissue remodeling and repair .

- Cardiomyocyte Conversion : The compound enhances the efficiency of converting human fibroblasts into functional cardiomyocytes when used in conjunction with other small molecules, particularly in protocols involving a cocktail known as the 9C cocktail .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cell lines:

- Human Umbilical Vein Endothelial Cells (HUVEC) : IC50 = 0.11 μM

- NIH3T3 Fibroblast Cells : Similar inhibitory effects were observed, indicating potential applications in both angiogenesis and fibrosis-related conditions .

Case Studies

A notable case study highlighted the application of this compound in enhancing cardiac regeneration. The study involved administering this compound alongside other compounds to assess its impact on fibroblast-to-cardiomyocyte conversion:

- Findings : The combination therapy led to a significant increase in cardiomyocyte-like cells derived from fibroblasts, suggesting that this compound plays a pivotal role in cardiac tissue engineering .

Comparative Biological Activity

The following table summarizes the selectivity and potency of this compound compared to other growth factor receptors:

| Receptor | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| PDGFRβ | 10 | Reference |

| VEGFR2 | >140 | >14-fold less potent |

| FGFR1 | >229 | >229-fold less potent |

| EGFR | >10000 | >10000-fold less potent |

This data underscores the remarkable selectivity of this compound for PDGFRβ over other receptors, which is critical for minimizing off-target effects during therapeutic applications .

Implications for Future Research

The biological activity of this compound opens avenues for further research into its therapeutic potential:

- Cardiovascular Diseases : Given its ability to promote cardiomyocyte conversion, this compound may be explored as a treatment option for heart failure and other cardiovascular conditions.

- Cancer Therapy : As an inhibitor of PDGFRβ, it could also be investigated in the context of tumor growth inhibition and metastasis prevention.

- Fibrosis Treatment : Its role in down-regulating fibroblast activity may provide insights into managing fibrotic diseases.

属性

IUPAC Name |

3-[2,4-dimethyl-5-[(Z)-(2-oxo-6-phenyl-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-14-18(10-11-23(27)28)15(2)25-21(14)13-20-19-9-8-17(12-22(19)26-24(20)29)16-6-4-3-5-7-16/h3-9,12-13,25H,10-11H2,1-2H3,(H,26,29)(H,27,28)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYYTEJNOZQZNA-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=C(C=C(C=C3)C4=CC=CC=C4)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SU16f?

A: SU16f functions as a specific inhibitor of platelet-derived growth factor receptor β (PDGFRβ). [, ] By blocking this receptor, SU16f disrupts the signaling cascade initiated by platelet-derived growth factor B (PDGFB). This inhibition effectively reduces the migration of PDGFRβ-positive pericytes, which are key players in the formation of fibrotic scar tissue. [, ]

Q2: What is the significance of PDGFRβ inhibition in the context of spinal cord injury (SCI)?

A: Following SCI, the excessive migration and proliferation of PDGFRβ-positive pericytes contribute significantly to the formation of a dense fibrotic scar at the injury site. [, ] This scar acts as a physical and chemical barrier, hindering the regeneration of severed axons and ultimately impeding functional recovery. [, ] Therefore, inhibiting PDGFRβ with SU16f presents a promising therapeutic strategy to limit fibrotic scar formation and potentially promote axon regeneration after SCI.

Q3: How does SU16f impact macrophage polarization and what is its relevance to SCI?

A: Research indicates a complex interplay between macrophage polarization and SU16f's mechanism. While SU16f itself doesn't directly modulate macrophage polarization, its inhibition of PDGFRβ indirectly influences the behavior of these immune cells. [] Specifically, SU16f's suppression of PDGFRβ signaling appears to counter the pro-fibrotic effects of M2 macrophages, which are known to secrete PDGFB and promote pericyte migration. [] This indirect modulation of the inflammatory milieu at the injury site contributes to the overall therapeutic effect of SU16f.

Q4: What are the potential benefits of SU16f observed in preclinical models of SCI?

A: Studies using mouse models of SCI have demonstrated that SU16f administration effectively reduces fibrotic scar formation at the lesion site. [, ] Furthermore, treatment with SU16f has been shown to facilitate axon regeneration and improve locomotor function recovery in these animal models. []

Q5: What are the limitations of the current research on SU16f?

A: While the preclinical data on SU16f appears promising, it's crucial to acknowledge that research is still in its early stages. Further investigations are necessary to determine the long-term efficacy and safety profile of SU16f. [, ] Additionally, research focusing on optimizing dosage regimens, delivery methods, and potential combination therapies will be crucial to translate these findings into clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。